molecular formula C19H12ClN3O2 B1669362 Silmitasertib CAS No. 1009820-21-6

Silmitasertib

Katalognummer B1669362
CAS-Nummer: 1009820-21-6
Molekulargewicht: 349.8 g/mol
InChI-Schlüssel: MUOKSQABCJCOPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silmitasertib, also known as CX-4945, is an orally administered, highly specific, ATP-competitive inhibitor of casein kinase 2 (CK2) and is under clinical investigation as a treatment for malignancies .


Synthesis Analysis

Silmitasertib is a casein kinase 2 inhibitor that induces massive lipid droplet accumulation and nonapoptotic cell death in head and neck cancer cells . It has been shown that ACC is a potential substrate for CK2, and its inhibition can suppress ACC phosphorylation in vitro .


Molecular Structure Analysis

Based on the structure-assisted drug designing approach, Silmitasertib was found to be a potent inhibitor of TGF-β1 . The chemical structure of Silmitasertib is also described in the literature .


Chemical Reactions Analysis

Silmitasertib has been shown to interact with the ATP-binding site of CK2 subunit alpha, leading to inhibition of several downstream signaling pathways, including PI3K/Akt . It also induces massive lipid droplet accumulation and non-apoptotic cell death in head and neck cancer cells .


Physical And Chemical Properties Analysis

Silmitasertib has a molecular weight of 349.8 g/mol and a molecular formula of C19H12ClN3O2 . It is an orally bioavailable small-molecule inhibitor of the enzyme casein kinase 2 (CK2), with potential antineoplastic, anti-viral, and immunomodulatory activities .

Wissenschaftliche Forschungsanwendungen

Pancreatic Ductal Adenocarcinoma (PDAC)

  • Scientific Field: Oncology
  • Application Summary: Silmitasertib has been used in research to study its effects on PDAC. It targets Casein kinase II (CK2) and cyclin-dependent kinases (CDKs), which frequently interact within multiple pathways in PDAC .
  • Methods of Application: In the study, ten PDAC cell lines were exposed to increasing concentrations of silmitasertib. Cell proliferation, metabolic activity, biomass, and apoptosis/necrosis were evaluated .
  • Results: Dinaciclib and silmitasertib demonstrated pronounced and limited cell line specific effects in cell death induction, respectively .

Quantification in Human Plasma

  • Scientific Field: Pharmacokinetics
  • Application Summary: Silmitasertib has been quantified in human plasma using an LC–MS/MS method .
  • Methods of Application: The method involves a simple liquid–liquid extraction with ethyl acetate and a mixture of n-hexane and ethyl acetate .
  • Results: The method was validated according to the FDA guideline and showed good linearity (R 2 > 0.99) over the concentration range .

Innate Immune Responses

  • Scientific Field: Immunology
  • Application Summary: Silmitasertib has been studied for its role in innate immune responses. It works by inhibiting CK2 protein kinase, which is implicated in the regulation of several signaling pathways that are important for innate immune responses .
  • Results: CK2 inhibitors like Silmitasertib dampened NF-κB activation in macrophages and consequent IL-1, IL-6 and IL-10 cytokine secretion by these cells in response to viral infection .

COVID-19

  • Scientific Field: Virology
  • Application Summary: Silmitasertib has been investigated in clinical trials for its potential use in treating COVID-19 .
  • Methods of Application: In a Phase II clinical trial, patients with moderate COVID-19 were given a 1000 mg BID oral dose of Silmitasertib .
  • Results: The trial showed clinical benefits by accelerating the recovery speed in patients with mild, moderate or severe symptoms of COVID-19 .

Cholangiocarcinoma (Bile Duct Cancer)

  • Scientific Field: Oncology
  • Application Summary: Silmitasertib is in clinical trials for use as an adjunct to chemotherapy in the treatment of cholangiocarcinoma, a type of bile duct cancer .
  • Results: The U.S. Food and Drug Administration granted Silmitasertib orphan drug status for advanced cholangiocarcinoma in January 2017 .

Sonic Hedgehog (SHH) Medulloblastoma

  • Scientific Field: Neuro-Oncology
  • Application Summary: Silmitasertib is in phase I and II clinical trials for the treatment of recurrent Sonic Hedgehog (SHH) medulloblastoma .
  • Results: The U.S. FDA has granted Silmitasertib Orphan Drug Designation and Rare Pediatric Disease Designation for the treatment of Medulloblastoma in July 2020 and December 2021, respectively .

Hematological Malignancies

  • Scientific Field: Hematology
  • Application Summary: Silmitasertib has been studied for its role in hematological malignancies, including chronic lymphocytic leukemia, chronic myeloid leukemia, acute lymphoblastic leukemia, acute myeloid leukemia, and multiple myeloma .
  • Results: CK2 overexpression contributes to blood cancer cell survival and resistance to chemotherapy. Combinatorial use of Silmitasertib is a promising therapeutic tool for treatment of hematological malignancies .

Alzheimer’s Disease

  • Scientific Field: Neurology
  • Application Summary: In preclinical and clinical studies, Silmitasertib was found to significantly reduce plasma levels of IL-6, IL-8 and IL-17 in Alzheimer’s disease .
  • Results: Inhibition of CK2 leads to restoring of type I interferons production during RNA virus infection .

Safety And Hazards

Silmitasertib is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Silmitasertib has shown promise in preclinical and clinical studies for the treatment of various cancers. It has been suggested that this molecule can be validated and implemented for the treatment of oral submucous fibrosis . Additionally, it has been suggested that Silmitasertib could be used in the future for the treatment of colorectal cancer patients and probably other CK2-dependent cancers .

Eigenschaften

IUPAC Name

5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18/h1-10H,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOKSQABCJCOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143602
Record name Silmitasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silmitasertib

CAS RN

1009820-21-6
Record name Silmitasertib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009820216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silmitasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Silmitasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SILMITASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6RWP0N0L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silmitasertib
Reactant of Route 2
Silmitasertib
Reactant of Route 3
Reactant of Route 3
Silmitasertib
Reactant of Route 4
Reactant of Route 4
Silmitasertib
Reactant of Route 5
Reactant of Route 5
Silmitasertib
Reactant of Route 6
Reactant of Route 6
Silmitasertib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.